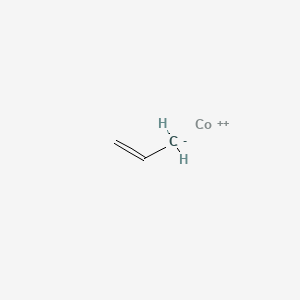![molecular formula C17H17N2O3P B14312072 Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate CAS No. 113619-25-3](/img/structure/B14312072.png)
Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) bonded to two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate typically involves the reaction of methyl acetoacetate with diphenylphosphoryl azide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the diazenyl group can yield amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its azo group.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate involves its interaction with molecular targets through the diazenyl group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes.
Comparación Con Compuestos Similares
- Methyl 3-hydroxy pent-2-enoate
- Methyl 3-methyl-4-oxo-but-2-enoate
- Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]pent-2-enoate
Comparison: Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in scientific research and industry also differ based on its unique structural features.
Propiedades
Número CAS |
113619-25-3 |
|---|---|
Fórmula molecular |
C17H17N2O3P |
Peso molecular |
328.30 g/mol |
Nombre IUPAC |
methyl 3-(diphenylphosphoryldiazenyl)but-2-enoate |
InChI |
InChI=1S/C17H17N2O3P/c1-14(13-17(20)22-2)18-19-23(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,1-2H3 |
Clave InChI |
JDVYDRMLGLTEGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC)N=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



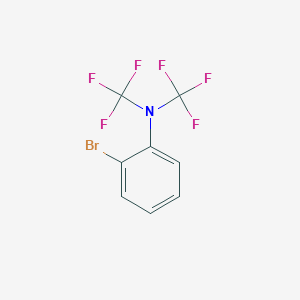
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)
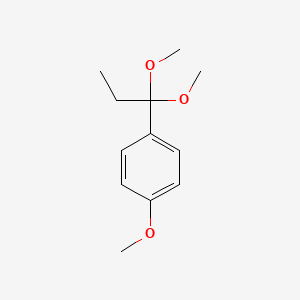
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
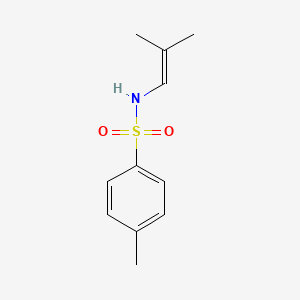
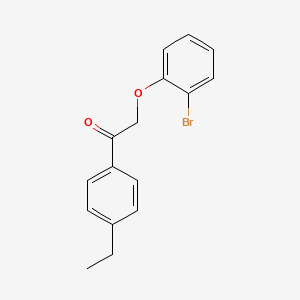


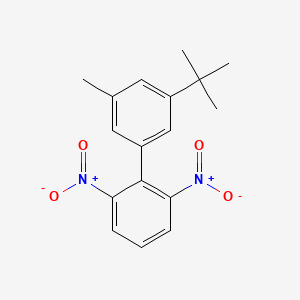
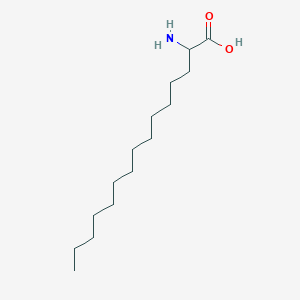
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
